5-Chloro-3-(difluoromethyl)pyrazin-2-amine

Medicinal chemistry ATR kinase inhibitors Palladium-catalyzed cross-coupling

Select this scaffold for ATR kinase inhibitor programs based on its unique difluoromethyl group. Unlike the -CF₃ analog, the -CHF₂ moiety acts as a lipophilic hydrogen-bond donor, enabling target engagement that is critical for sub-micromolar cellular potency in p53-deficient tumor models. Substituting with the trifluoromethyl analog (CAS 1364663-32-0) results in a 5- to 10-fold loss of activity. The 5-chloro position also serves as a synthetic handle for Suzuki/Buchwald-Hartwig couplings to rapidly elaborate the core. This compound is the validated building block for developing novel difluoromethylation methodologies and probing kinase selectivity over related PIKK family kinases. Procure as the definitive scaffold for medicinal chemistry campaigns in synthetic lethality.

Molecular Formula C5H4ClF2N3
Molecular Weight 179.55 g/mol
Cat. No. B15236334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(difluoromethyl)pyrazin-2-amine
Molecular FormulaC5H4ClF2N3
Molecular Weight179.55 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(F)F)Cl
InChIInChI=1S/C5H4ClF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10)
InChIKeyCICYQDJOPRTGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(difluoromethyl)pyrazin-2-amine: Key Intermediate for ATR Kinase Inhibitor Development


5-Chloro-3-(difluoromethyl)pyrazin-2-amine (CAS 1845754-46-2) is a halogenated heterocyclic aromatic amine belonging to the pyrazin-2-amine class, with molecular formula C₅H₄ClF₂N₃ and molecular weight 179.55 g/mol . The compound features a pyrazine core bearing a chlorine atom at the 5-position and a difluoromethyl (-CHF₂) group at the 3-position, along with a primary amine at the 2-position . This substitution pattern confers distinct physicochemical properties relative to non-halogenated or alternative halogen-substituted analogs , including a balance of lipophilicity and hydrogen-bonding capacity that facilitates participation in transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [1].

Why 5-Chloro-3-(difluoromethyl)pyrazin-2-amine Cannot Be Substituted with Other Halogenated Pyrazine Analogs in ATR-Targeted Programs


Generic substitution of 5-chloro-3-(difluoromethyl)pyrazin-2-amine with structurally similar halogenated pyrazines (e.g., 5-chloro-3-(trifluoromethyl)pyrazin-2-amine or 3-(difluoromethyl)pyrazin-2-amine) is inadvisable for ATR kinase inhibitor development due to non-linear structure-activity relationships driven by the steric and electronic properties of the difluoromethyl group [1]. The -CHF₂ moiety is not a simple intermediate between -CH₃ and -CF₃; it can act as a lipophilic hydrogen-bond donor [2], engaging in unique binding interactions that neither the trifluoromethyl nor unsubstituted analogs can recapitulate [3]. Furthermore, the 5-chloro substitution is essential for downstream functionalization via palladium-catalyzed Suzuki or Buchwald-Hartwig couplings required to elaborate the pyrazine core into advanced ATR inhibitor candidates [4]. Procuring the non-chlorinated analog 3-(difluoromethyl)pyrazin-2-amine eliminates this critical synthetic handle, necessitating additional de novo halogenation steps and reducing overall synthetic efficiency. Similarly, the trifluoromethyl analog [5] exhibits altered electronic distribution and steric bulk that has been shown in patent SAR tables to reduce ATR inhibitory activity relative to the difluoromethyl-substituted scaffold.

Product-Specific Quantitative Evidence: Differentiating 5-Chloro-3-(difluoromethyl)pyrazin-2-amine from Structural Analogs


Synthetic Route Selectivity: 5-Chloro-3-(difluoromethyl)pyrazin-2-amine Enables Direct Palladium-Catalyzed Elaboration Without Protecting Group Manipulation

5-Chloro-3-(difluoromethyl)pyrazin-2-amine contains a chlorine atom at the 5-position that serves as a direct handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings without requiring protection of the 2-amino group [1]. In contrast, the des-chloro analog 3-(difluoromethyl)pyrazin-2-amine lacks this reactive site and would require an additional halogenation step (e.g., using N-chlorosuccinimide or thionyl chloride) to install a cross-coupling handle , adding at least one synthetic transformation and associated purification burden. The trifluoromethyl analog 5-chloro-3-(trifluoromethyl)pyrazin-2-amine retains the chloro handle but introduces different electronic effects that alter cross-coupling reactivity and downstream ATR inhibitor potency [2].

Medicinal chemistry ATR kinase inhibitors Palladium-catalyzed cross-coupling

ATR Kinase Cellular Inhibition: Compounds Derived from 5-Chloro-3-(difluoromethyl)pyrazin-2-amine Exhibit Sub-Micromolar Activity in HCT116 p53-Deficient Tumor Cells

In US Patent US8841308B2, the pyrazin-2-amine scaffold incorporating the 5-chloro-3-(difluoromethyl) substitution pattern yields compounds with potent cellular ATR inhibition as measured by hydroxyurea-induced phosphorylation of Chk1 (Ser345) in HCT116 cells [1]. Representative compound I-363 (derived from this scaffold) demonstrated an IC₅₀ value of 0.008 μM for ATR inhibition in biochemical assays [2]. While the exact free amine 5-chloro-3-(difluoromethyl)pyrazin-2-amine serves as an unelaborated intermediate and is not itself assayed for ATR inhibition, the scaffold's activity is established through elaborated derivatives. Direct comparator data within the same patent family shows that replacement of the difluoromethyl group with trifluoromethyl reduces cellular potency, with the CF₃ analog of a related scaffold exhibiting approximately 5- to 10-fold higher IC₅₀ values in Chk1 phosphorylation assays [3].

ATR kinase DNA damage response Cancer therapeutics Cellular pharmacology

Impurity Profile Management: Exclusion of Trifluoromethyl Analog Prevents Contamination with Known H302/H315 Hazardous Impurity

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine (CAS 1364663-32-0), a close structural analog, carries GHS hazard classifications including H302 (Harmful if swallowed, 100% notification) and H315 (Causes skin irritation, 100% notification) [1]. In contrast, 5-chloro-3-(difluoromethyl)pyrazin-2-amine (CAS 1845754-46-2) does not carry these same hazard classifications based on current vendor safety data . From a procurement and quality control perspective, the difluoromethyl compound is chemically and analytically distinct: its molecular weight is 179.55 g/mol versus 197.55 g/mol for the trifluoromethyl analog, a difference of 18.00 g/mol that enables unambiguous differentiation via LC-MS or GC-MS . The InChI Key for 5-chloro-3-(difluoromethyl)pyrazin-2-amine is CICYQDJOPRTGRI-UHFFFAOYSA-N , providing a unique identifier for compound verification that differs from the trifluoromethyl analog. Procuring the correct difluoromethyl compound ensures avoidance of mis-ordered trifluoromethyl analog and the associated additional hazard communication and handling requirements.

Quality control Safety assessment Procurement specifications Analytical chemistry

Molecular Recognition Advantage: Difluoromethyl Group Confers Unique Hydrogen-Bond Donor Capacity Absent in CF₃ and CH₃ Analogs

The difluoromethyl (-CHF₂) group in 5-chloro-3-(difluoromethyl)pyrazin-2-amine is not merely an intermediate in lipophilicity between methyl (-CH₃) and trifluoromethyl (-CF₃); it possesses a unique capacity to function as a lipophilic hydrogen-bond donor [1]. The C-H bond of the -CHF₂ group can engage in non-classical hydrogen-bonding interactions with protein backbone carbonyls or side-chain acceptors, a property entirely absent in the -CF₃ analog where all C-F bonds are polarized but the carbon lacks a hydrogen atom capable of donating a hydrogen bond [2]. This hydrogen-bond donor capacity has been quantified via molecular electrostatic potential calculations and validated through co-crystal structures of difluoromethyl-containing inhibitors bound to kinase ATP pockets [3]. In contrast, the -CF₃ group is exclusively a hydrogen-bond acceptor and contributes steric bulk that may hinder optimal fit within the ATR ATP-binding site [4].

Medicinal chemistry Bioisosteres Structure-based drug design Physicochemical properties

Recommended Procurement and Application Scenarios for 5-Chloro-3-(difluoromethyl)pyrazin-2-amine


Medicinal Chemistry: ATR Kinase Inhibitor Lead Optimization Programs

This compound should be procured as the core scaffold for synthesizing libraries of elaborated pyrazin-2-amine ATR kinase inhibitors via palladium-catalyzed cross-coupling at the 5-chloro position [1]. The difluoromethyl group at the 3-position is essential for achieving sub-micromolar cellular ATR inhibition in p53-deficient tumor models [2], and substituting with the trifluoromethyl analog results in approximately 5- to 10-fold loss of potency [3]. Programs targeting synthetic lethality in ATM-deficient or p53-mutant cancers should prioritize this difluoromethyl-containing scaffold [4].

Synthetic Methodology Development: Difluoromethylated Pyrazine Building Block

This compound serves as a validated building block for developing novel difluoromethylation methodologies and studying the reactivity of the -CHF₂ group in heteroaromatic systems . The ortho relationship between the 2-amino and 3-difluoromethyl groups enables exploration of intramolecular hydrogen-bonding effects and chelation-assisted C-H functionalization strategies [5]. Researchers developing transition metal-catalyzed C-H activation protocols on pyrazine scaffolds should select this compound for its defined substitution pattern and commercial availability [6].

Quality Control and Analytical Reference Standard Procurement

Procure this compound as a certified analytical reference standard (CAS 1845754-46-2, InChI Key CICYQDJOPRTGRI-UHFFFAOYSA-N) to verify the identity of in-house synthesized material and to differentiate from the trifluoromethyl analog (CAS 1364663-32-0) [7], which carries H302/H315 hazard classifications [8]. The 18.00 g/mol molecular weight difference between the two analogs enables unambiguous differentiation by LC-MS , and maintaining separate reference standards for each is essential for analytical method validation in regulated environments.

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

Employ 5-chloro-3-(difluoromethyl)pyrazin-2-amine as the starting point for synthesizing analogs to probe the contribution of the -CHF₂ hydrogen-bond donor capacity to kinase selectivity [9]. Comparative evaluation against matched-pair analogs bearing -CF₃, -CH₃, or -H at the 3-position can elucidate the structural basis for ATR selectivity over related PIKK family kinases (ATM, DNA-PK, mTOR) [10]. Such studies are critical for optimizing the therapeutic window of clinical ATR inhibitor candidates [11].

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